Tedizolid HCl

Antimicrobial Susceptibility MIC90 MRSA

Tedizolid HCl is the active pharmaceutical ingredient of tedizolid phosphate, a next-generation oxazolidinone prodrug that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Unlike linezolid, tedizolid exhibits a 4-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) and retains activity against linezolid-resistant strains harboring the cfr gene.

Molecular Formula C17H16ClFN6O3
Molecular Weight 406.8
Cat. No. B1150322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid HCl
Synonyms(R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one hydrochloride
Molecular FormulaC17H16ClFN6O3
Molecular Weight406.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tedizolid HCl Procurement Guide: A Differentiated Oxazolidinone for MRSA and Multidrug-Resistant Gram-Positive Infections


Tedizolid HCl is the active pharmaceutical ingredient of tedizolid phosphate, a next-generation oxazolidinone prodrug that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Unlike linezolid, tedizolid exhibits a 4-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) and retains activity against linezolid-resistant strains harboring the cfr gene [1]. It is characterized by a half-life of approximately 12 hours, enabling once-daily dosing, and demonstrates a differentiated safety profile with lower thrombocytopenia incidence compared to linezolid [2].

Why Scientific & Industrial Users Cannot Substitutively Interchange Tedizolid HCl with Generic Linezolid: A Data-Anchored Rationale


Although tedizolid and linezolid belong to the same oxazolidinone class, their divergent pharmacodynamics and pharmacokinetics preclude therapeutic or analytical interchange without compromising study reproducibility or patient outcomes. Tedizolid’s 4-fold greater intrinsic potency, sustained activity against linezolid-resistant isolates carrying the cfr methyltransferase, and a 12-hour half-life supporting once-daily administration sharply differentiate it from linezolid’s twice-daily 600 mg regimen [1]. Clinically, the pooled ESTABLISH trials demonstrate a lower incidence of thrombocytopenia with tedizolid (3.2% vs. 5.6%) and the absence of clinically relevant monoamine oxidase (MAO)-mediated drug-drug interactions, contrasting with linezolid’s established warnings [2]. These non-interchangeable properties directly affect procurement specifications, bioanalytical reference standards, and pre-formulation experimentation, making unqualified substitution a scientifically unsound strategy.

Tedizolid HCl Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


4-Fold Greater In Vitro Potency Against S. aureus Including MRSA and MSSA Compared to Linezolid

Tedizolid exhibits 4-fold greater in vitro potency than linezolid against clinical S. aureus isolates. In a global surveillance study of 3,929 isolates collected from 2014–2016, tedizolid demonstrated an MIC90 of 0.5 μg/mL, which is 4-fold lower than linezolid’s MIC90 of 2 μg/mL [1]. Against methicillin-susceptible S. aureus (MSSA, n=2,090) and methicillin-resistant S. aureus (MRSA, n=1,839), tedizolid MIC90 values were both 0.25 μg/mL, while linezolid MIC90 values were both ≤2 μg/mL [1]. This potency differential is critical for reducing the probability of inadequate target attainment in pharmacokinetic/pharmacodynamic (PK/PD) guided dosing.

Antimicrobial Susceptibility MIC90 MRSA Broth Microdilution

Sustained Activity Against Linezolid-Resistant MRSA Including cfr-Positive Strains

Tedizolid retains clinically meaningful in vitro activity against Staphylococcus aureus strains with reduced susceptibility to vancomycin, daptomycin, and notably linezolid. Against linezolid-resistant (LR) MRSA, tedizolid MIC range was 0.063–1 mg/L [1]. For two LR MRSA strains harboring the cfr gene (conferring cross-resistance to oxazolidinones via methylation of 23S rRNA), tedizolid MICs were 0.125 and 0.25 mg/L, while linezolid MICs were 16 and 8 mg/L, representing a 64-fold difference in potency [1]. Against hVISA and VISA phenotypes, tedizolid MIC90 was 0.5 mg/L, compared to 4 mg/L for linezolid [1].

Linezolid Resistance cfr Gene hVISA VISA

12-Hour Half-Life Enabling Once-Daily Dosing Versus Twice-Daily Linezolid

Tedizolid phosphate 200 mg administered orally or intravenously yields a half-life of approximately 12 hours, which is approximately 2.8-fold longer than linezolid’s 4.3–5.4 hour half-life when dosed at 600 mg [1]. The steady-state AUC of tedizolid (25.6 ± 8.4 μg·h/mL) is substantially lower than that of linezolid (138 ± 42.1 μg·h/mL), reflecting higher intrinsic potency rather than higher systemic exposure [2]. Tedizolid achieves fAUC/MIC target attainment in 98% of simulated patients at 200 mg once daily [3], demonstrating that the longer half-life translates directly to a clinically validated once-daily regimen.

Pharmacokinetics Half-Life Once-Daily Dosing AUC

Lower Incidence of Thrombocytopenia in Phase 3 Clinical Trials Versus Linezolid

Pooled analysis of the Phase 3 ESTABLISH-1 and ESTABLISH-2 trials (n=1,333 patients with ABSSSI) reveals a lower incidence of thrombocytopenia in the tedizolid arm. At the days 7–9 visit, thrombocytopenia (platelet count <150,000 cells/mm³) occurred in 3.2% of tedizolid recipients versus 5.6% of linezolid recipients [1]. At the days 11–13 visit, the between-group absolute difference widened: tedizolid patients had 5.9% fewer platelet counts <150,000 cells/mm³, 2.4% fewer counts <112,500 cells/mm³, and 1.9% fewer counts <100,000 cells/mm³ [1]. These differences are numerically consistent across all thrombocytopenia thresholds, suggesting a dose-duration advantage (6 days tedizolid vs. 10 days linezolid).

Thrombocytopenia Platelet Count Safety ESTABLISH Trials

Absence of Clinically Relevant Monoamine Oxidase Inhibition In Vivo Contrasting with Linezolid’s Known Interaction Liability

Linezolid carries boxed warnings for drug-drug and drug-food interactions related to MAO inhibition and serotonergic toxicity. In vitro, tedizolid is a more potent reversible inhibitor of MAO-A (IC50 8.7 μM) and MAO-B (IC50 5.7 μM) than linezolid (IC50 46.0 μM and 2.1 μM, respectively) [1]. Critically, in vivo clinical studies demonstrate that tedizolid does not translate this in vitro activity into clinically relevant interactions. In a randomized, placebo-controlled crossover tyramine pressor study, the geometric mean tyramine sensitivity ratio (placebo TYR30/tedizolid phosphate TYR30) was 1.33, well below the clinically significant threshold of ≥2 [1]. The mouse head twitch model for serotonergic activity was negative for tedizolid phosphate, and coadministration of pseudoephedrine with tedizolid did not significantly increase systolic blood pressure [1].

Monoamine Oxidase Serotonergic Toxicity Drug-Drug Interaction Tyramine Pressor Test

Robust In Vitro Activity and Sterilizing Effect Against Mycobacterium tuberculosis Including MDR Strains

Tedizolid demonstrates potent in vitro activity against Mycobacterium tuberculosis. Against 120 clinical M. tuberculosis strains—including susceptible, first-line-resistant, and multidrug-resistant (MDR) isolates—tedizolid MIC50 and MIC90 values were 0.25 μg/mL and 0.5 μg/mL, respectively [1]. These MIC values are substantially lower than historically reported values for linezolid. Importantly, in a hollow fiber system model of pulmonary tuberculosis, human-like intrapulmonary pharmacokinetics of tedizolid 200 mg/day totally eliminated 7.1 log10 CFU/mL of M. tuberculosis over 42 days, with an EC80 fAUC/MIC ratio of 200 [2]. Once-weekly dosing was as effective as daily dosing, and the 200 mg/day dose did not achieve concentrations associated with mitochondrial enzyme inhibition [2].

Mycobacterium tuberculosis MDR-TB Sterilizing Effect Hollow Fiber Model

Tedizolid HCl Best-Research and Industrial Application Scenarios for Scientific Selection


Activity Against Linezolid-Resistant Gram-Positive Pathogens in Surveillance and Novel Therapeutic Studies

Tedizolid HCl is the refence compound of choice for surveillance panels and mechanism-of-action studies targeting linezolid-resistant, cfr-positive Staphylococcus aureus. Its 64-fold greater potency than linezolid against cfr-harboring MRSA (tedizolid MIC 0.125–0.25 mg/L vs. linezolid MIC 8–16 mg/L) [1] makes it essential for susceptibility breakpoint validation and for probing structure-activity relationships in oxazolidinone resistance.

Once-Daily Dosing PK/PD Modeling and Pre-Formulation Optimization

Tedizolid’s 12-hour half-life and once-daily dosing profile [1] support pharmaceutical development projects requiring simplified dosing schedules, including oral and IV bioequivalence studies, solid dosage form optimization, and PK/PD modeling. The >90% oral bioavailability and absence of food-effect restrictions simplify pre-formulation strategy and analytical method validation.

Hematological Safety in Prolonged Antimicrobial Therapies Requiring Serial Platelet Monitoring

For research into long-duration Gram-positive therapy (e.g., bone and joint infections, endocarditis), tedizolid HCl is the preferred oxazolidinone based on pooled Phase 3 data demonstrating a 42.9% relative reduction in thrombocytopenia incidence (3.2% vs. 5.6% for linezolid at days 7–9) and widening platelet-sparing advantage at later time points [1]. This differentiator is critical for non-clinical hematotoxicity screening and clinical trial design.

MDR-TB Combination Regimen Development and Hollow Fiber Pharmacodynamic Modeling

Tedizolid HCl demonstrates potent in vitro activity against M. tuberculosis (MIC90 0.5 μg/mL) and a sterilizing effect of 7.1 log10 CFU/mL in the hollow fiber system model, with the potential for intermittent dosing to mitigate mitochondrial toxicity [1]. This makes it a prime candidate for MDR-TB combination regimen development, pharmacodynamic target identification, and comparative toxicity profiling versus linezolid in chronic infection models.

Quote Request

Request a Quote for Tedizolid HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.